molecular formula C32H41BrN9O2P B2793069 Egfr-IN-7

Egfr-IN-7

Cat. No.: B2793069
M. Wt: 694.6 g/mol
InChI Key: ZYSKXRAGBGLELB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EGFR-IN-7 is a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) kinase. This compound is known for its oral bioavailability and its ability to inhibit both wild-type and mutant forms of EGFR, including the C797S, T790M, and L858R mutations . This compound is primarily used in cancer research due to its efficacy in targeting EGFR, a receptor that plays a crucial role in the proliferation and survival of cancer cells.

Preparation Methods

The synthesis of EGFR-IN-7 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes:

Industrial production methods for this compound are not widely documented, but they would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and consistency of the final product.

Chemical Reactions Analysis

EGFR-IN-7 undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the quinazoline core, potentially altering the compound’s activity.

    Reduction: Reduction reactions can be used to modify specific functional groups, such as nitro groups, to amines.

Common reagents used in these reactions include halogenating agents, reducing agents like sodium borohydride, and oxidizing agents such as potassium permanganate. The major products formed from these reactions are typically intermediates that are further modified to produce the final compound.

Scientific Research Applications

EGFR-IN-7 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

EGFR-IN-7 exerts its effects by inhibiting the kinase activity of the epidermal growth factor receptor. It binds to the adenosine triphosphate (ATP)-binding site of the enzyme, preventing the phosphorylation of tyrosine residues on the receptor. This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival. The molecular targets of this compound include both wild-type and mutant forms of EGFR, making it effective against various cancer cell lines .

Comparison with Similar Compounds

EGFR-IN-7 is unique in its high selectivity and potency against both wild-type and mutant forms of EGFR. Similar compounds include:

This compound stands out due to its ability to inhibit a broader range of EGFR mutations, making it a valuable tool in cancer research and potential therapeutic applications.

Properties

IUPAC Name

5-bromo-4-N-(5-dimethylphosphorylquinoxalin-6-yl)-2-N-[2-methoxy-5-methyl-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]phenyl]pyrimidine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H41BrN9O2P/c1-21-18-26(28(44-3)19-27(21)42-12-8-22(9-13-42)41-16-14-40(2)15-17-41)38-32-36-20-23(33)31(39-32)37-25-7-6-24-29(35-11-10-34-24)30(25)45(4,5)43/h6-7,10-11,18-20,22H,8-9,12-17H2,1-5H3,(H2,36,37,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYSKXRAGBGLELB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N2CCC(CC2)N3CCN(CC3)C)OC)NC4=NC=C(C(=N4)NC5=C(C6=NC=CN=C6C=C5)P(=O)(C)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H41BrN9O2P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

694.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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